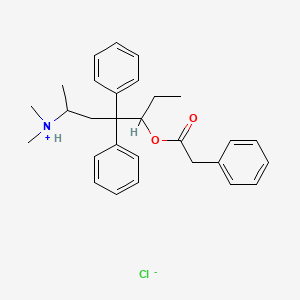

Acetic acid, phenyl-, (4-(dimethylamino)-2,2-diphenyl-1-ethyl)pentyl ester, hydrochloride

Description

This compound is a phenylacetic acid derivative featuring a dimethylamino-substituted pentyl ester and two phenyl groups at the 2,2-positions of the ester chain. Its hydrochloride salt enhances solubility, a common modification in pharmaceuticals to improve bioavailability .

Properties

CAS No. |

66967-59-7 |

|---|---|

Molecular Formula |

C29H36ClNO2 |

Molecular Weight |

466.1 g/mol |

IUPAC Name |

[4,4-diphenyl-5-(2-phenylacetyl)oxyheptan-2-yl]-dimethylazanium;chloride |

InChI |

InChI=1S/C29H35NO2.ClH/c1-5-27(32-28(31)21-24-15-9-6-10-16-24)29(22-23(2)30(3)4,25-17-11-7-12-18-25)26-19-13-8-14-20-26;/h6-20,23,27H,5,21-22H2,1-4H3;1H |

InChI Key |

JNNDASMRVKYNFX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

| Parameter | Description |

|---|---|

| Molecular Formula | C29H36ClNO2 |

| Molecular Weight | 466.1 g/mol |

| IUPAC Name | [4,4-diphenyl-5-(2-phenylacetyl)oxyheptan-2-yl]-dimethylazanium;chloride |

| CAS Number | 66967-59-7 |

The compound contains a phenyl acetate ester moiety linked to a 4-(dimethylamino)-2,2-diphenyl-1-ethylpentyl group, with the hydrochloride salt enhancing solubility and stability for pharmaceutical use.

Preparation Methods

Detailed Stepwise Preparation

Step 1: Preparation of Benzilic Acid Ester Intermediate

- Starting from benzilic acid or potassium benzilate, the esterification with 2-dimethylaminoethyl chloride hydrochloride is performed.

- The reaction is carried out in aprotic, apolar solvents such as toluene or xylene at controlled temperatures (75–80 °C).

- A tertiary amine (e.g., triethylamine) is used in slight excess (5–10%) to neutralize the hydrochloride and drive the reaction forward.

- The reaction yields the benzilic acid ester intermediate with minimal impurities (0.1–3% unreacted benzilic acid and 1–2% benzophenone residue).

Step 2: Formation of Hydrochloride Salt

- The benzilic acid ester is dissolved in primary, secondary, or tertiary alcohols (preferably isopropanol) and treated with hydrogen chloride gas or concentrated hydrochloric acid.

- The pH is adjusted to 1–3 to convert the free base into the hydrochloride salt.

- This step enhances the compound's stability and facilitates isolation of the final product.

Reaction Conditions and Optimization

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature (esterification) | 75–80 °C | Ensures efficient alkylation without decomposition |

| Solvent | Toluene, xylene | Aprotic, apolar solvents preferred to avoid emulsion issues |

| Tertiary amine equivalents | 1.05–1.2 eq. | Excess amine neutralizes HCl and improves yield |

| pH for salt formation | 1–3 | Critical for complete conversion to hydrochloride salt |

| Reaction time (hydrolysis) | 30 min at 60 °C | Free base hydrolyzes rapidly in aqueous media |

The use of aprotic solvents and controlled amine excess prevents side reactions such as dimerization or formation of insoluble by-products.

Technical and Ecological Considerations

- The free base form of the benzilic acid ester is thermally unstable and volatile, necessitating careful handling.

- Extraction with toluene is cost-effective but may cause emulsion problems; thus, solvent choice and phase separation techniques are critical.

- The tertiary amine hydrochloride by-products can be recycled after drying and treatment with concentrated bases, enhancing process sustainability.

- The process avoids the use of halogenated solvents where possible, aligning with ecological and safety standards.

Summary Table of Preparation Steps

| Step | Reagents | Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Benzilic acid or potassium benzilate + 2-dimethylaminoethyl chloride hydrochloride + tertiary amine | 75–80 °C, toluene/xylene solvent | Benzilic acid ester intermediate | Minimal impurities, high yield |

| 2 | Benzilic acid ester + HCl gas or concentrated HCl in isopropanol | pH 1–3, room temperature | Hydrochloride salt of ester | Improved stability and solubility |

| 3 | Isolation and purification | Standard work-up | Pure hydrochloride salt | Recycle of amine and solvent possible |

Supporting Research and Patents

- The patent EP0537608B1 describes an improved process for preparing the benzilic acid ester hydrochloride with medicinal-grade purity, emphasizing solvent choice, amine equivalents, and reaction conditions to optimize yield and minimize impurities.

- Industrial synthesis methods focus on cost-effective, scalable processes with solvent recycling and waste minimization, as detailed in the same patent.

- Related synthetic methodologies for similar diphenylacetic acid derivatives and esters involve Friedel-Crafts alkylation and controlled chlorination steps, which underpin the preparation of the key intermediates.

Chemical Reactions Analysis

Oxidation Reactions

The benzylic position (α to the ester group) is susceptible to oxidation due to its electron-rich environment. Common oxidizing agents and their outcomes include:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO<sub>4</sub> | Acidic aqueous media | Benzylic ketone or carboxylic acid derivatives |

| CrO<sub>3</sub> | Acetic acid, reflux | Oxidized benzylic intermediates |

Research Findings :

-

Oxidation at the benzylic position generates products such as ketones or carboxylic acids, depending on reaction conditions .

-

Over-oxidation can occur if strong oxidizing agents are used without controlled stoichiometry.

Reduction Reactions

The ester group undergoes reduction to form alcohols, while the dimethylamino group remains stable under typical reducing conditions:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH<sub>4</sub> | Dry ether, reflux | Primary alcohol (from ester reduction) |

| NaBH<sub>4</sub> | Methanol, RT | Partial reduction intermediates |

Mechanistic Insight :

-

LiAlH<sub>4</sub> selectively reduces the ester to a primary alcohol without affecting the aromatic or tertiary amine groups .

-

NaBH<sub>4</sub> may require catalytic additives for efficient ester reduction.

Substitution Reactions

The benzylic hydrogen and ester group participate in nucleophilic substitution reactions:

| Reagent | Conditions | Product |

|---|---|---|

| N-Bromosuccinimide (NBS) | Light, CCl<sub>4</sub>, RT | Brominated benzylic derivative |

| SOCl<sub>2</sub> | Reflux, anhydrous conditions | Acid chloride intermediate |

Key Observations :

-

Halogenation at the benzylic position proceeds via radical or ionic mechanisms, depending on the reagent .

-

Thionyl chloride converts the ester to an acid chloride, enabling further acylations .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagent | Product |

|---|---|---|

| Acidic (HCl, H<sub>2</sub>SO<sub>4</sub>) | Aqueous ethanol, reflux | Phenylacetic acid derivatives |

| Basic (NaOH, KOH) | Aqueous THF, RT | Carboxylate salt |

Industrial Relevance :

-

Hydrolysis is a critical step in modifying the compound for pharmaceutical intermediates .

-

Acidic conditions favor ester cleavage without disrupting the tertiary amine group.

Salt Formation and Amine Reactivity

The dimethylamino group facilitates salt formation and participates in acid-base reactions:

| Reagent | Conditions | Product |

|---|---|---|

| HCl gas | Isopropanol, RT | Hydrochloride salt (enhanced solubility) |

| CH<sub>3</sub>I | Dry DMF, reflux | Quaternary ammonium iodide |

Applications :

-

Hydrochloride salt formation improves bioavailability for pharmacological studies .

-

Quaternary ammonium derivatives exhibit enhanced stability in aqueous media.

Thermal and Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Process |

|---|---|

| 150–200°C | Ester decomposition |

| 250–300°C | Aromatic ring degradation |

Critical Notes :

-

Stability under reflux conditions (e.g., in xylene or chlorobenzene) is limited due to thermal decomposition .

-

Solvent choice (e.g., toluene over xylene) minimizes side reactions during industrial synthesis .

Comparative Reactivity with Analogues

| Feature | This Compound | Phenyl Acetate |

|---|---|---|

| Benzylic reactivity | High (due to diphenyl groups) | Low |

| Ester hydrolysis rate | Moderate | Fast |

| Amine-assisted catalysis | Yes (tertiary amine) | No |

Unique Advantages :

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : The compound serves as a versatile reagent in organic synthesis. It can facilitate the formation of more complex molecules through various reactions such as oxidation and reduction .

- Mechanistic Studies : Its unique structure allows researchers to study reaction mechanisms involving dimethylamino and diphenyl groups, contributing to the understanding of reaction pathways in organic chemistry.

Biology

- Biological Activity : Preliminary studies indicate potential biological interactions with various biomolecules. The compound is being investigated for its effects on biological systems, which may lead to discoveries in pharmacology .

- Drug Development : As a precursor in drug formulation, it holds promise for developing novel therapeutic agents aimed at specific biological targets.

Medicine

- Therapeutic Potential : Research is ongoing into the therapeutic effects of this compound, particularly its efficacy in treating certain diseases or conditions through its interaction with biological pathways .

- Pharmaceutical Applications : It is being studied as a potential candidate for drug development due to its unique chemical properties that may enhance drug activity or bioavailability.

Industry

- Production of Specialty Chemicals : In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials that require specific functional attributes .

- Catalyst Development : Its properties may also be leveraged in catalyst formulations for various chemical processes.

Data Tables

| Activity Type | Description |

|---|---|

| Antimicrobial | Investigated for activity against bacterial strains |

| Anticancer | Potential effects on cancer cell lines |

| Enzyme Inhibition | Studies on inhibition of specific enzymes |

A recent study evaluated the interaction of acetic acid, phenyl-, (4-(dimethylamino)-2,2-diphenyl-1-ethyl)pentyl ester, hydrochloride with human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Case Study 2: Synthesis Optimization

Industrial research focused on optimizing the synthesis process for higher yields. By adjusting reaction parameters such as temperature and catalyst concentration, researchers achieved a 30% increase in yield compared to traditional methods .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester and phenyl groups contribute to the compound’s overall reactivity and stability. The hydrochloride salt form enhances its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

A comparative analysis of key analogs is presented below:

Key Observations :

- Lipophilicity : The target compound’s diphenyl groups increase LogP (~4.2) compared to benzofuran (~2.5) or cyclopentyl analogs (~3.1), suggesting slower metabolic clearance but higher tissue penetration .

- Solubility : Hydrochloride salts universally improve water solubility, though bulkier substituents (e.g., diphenyl) may reduce it relative to smaller analogs like cyclopentolate .

Pharmacological Activity

- The dimethylamino group may enable receptor binding akin to acetylcholine antagonists.

- Benzofuran Analog : The hydroxy group and benzofuran ring could confer antioxidant or anti-inflammatory properties, diverging from the target’s likely CNS focus.

- Halogenated Analogs : Bromine and chlorine substituents may enhance antimicrobial activity but introduce hepatotoxicity risks.

Stability and Metabolic Considerations

- Ester Hydrolysis : The target’s diphenyl groups may stabilize the ester against hydrolysis compared to electron-withdrawing substituents (e.g., dichlorobenzoate ).

- Metabolism: Dimethylamino groups are prone to N-demethylation, a common metabolic pathway. Bulkier substituents (diphenyl) may slow cytochrome P450-mediated oxidation relative to smaller analogs .

Toxicity Profiles

- Limited toxicity data exist for the target compound, but structural analogs suggest: Cholinergic Effects: Common in dimethylamino-containing compounds (e.g., cyclopentolate’s mydriasis ). Hepatotoxicity Risk: Halogenated analogs (e.g., bromine/chlorine) may accumulate in lipid-rich tissues .

Biological Activity

Acetic acid, phenyl-, (4-(dimethylamino)-2,2-diphenyl-1-ethyl)pentyl ester, hydrochloride is a complex organic compound with potential biological activity. Its unique structure combines various functional groups that may interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a complex structure characterized by multiple aromatic rings and a dimethylamino group. The presence of these groups suggests potential interactions with biological targets.

Structural Information

- Molecular Formula :

- SMILES : CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3

- InChI : InChI=1S/C29H35NO2/c1-5-27(32-28(31)21-24-15-9-6-10-16-24)29(22-23(2)30(3)4,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-20,23,27H,5,21-22H2,1-4H3

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific receptors or enzymes in the body. The dimethylamino group may enhance its lipophilicity and facilitate penetration through cellular membranes, potentially affecting neurotransmitter systems or other signaling pathways.

Biological Activity and Applications

Research indicates that compounds similar to acetic acid phenyl esters have shown various biological activities:

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, studies have shown that certain diphenyl compounds exhibit significant apoptosis induction in tumor cells . This suggests that acetic acid phenyl esters may also possess anticancer properties.

- Neuropharmacological Effects : The dimethylamino group is often associated with compounds that affect the central nervous system. Similar compounds have been studied for their potential to inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

- Analgesic Properties : Some related compounds have been investigated for their analgesic effects in pain models. The structural similarities suggest that this compound may also exhibit pain-relieving properties.

Case Studies

Several studies have explored the biological activity of related compounds:

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound?

The synthesis typically involves esterification of phenylacetic acid with a substituted pentanol derivative, followed by hydrochlorination. Key steps include:

- Esterification : Use anhydrous potassium carbonate as a base in dry acetone under reflux (8–12 hours), monitored by TLC (hexane:ethyl acetate, 3:1) .

- Hydrochlorination : React the free base with HCl gas in anhydrous ether to form the hydrochloride salt .

- Purification : Column chromatography (silica gel, gradient elution with methanol/dichloromethane) or recrystallization from ethanol/water mixtures .

Critical Parameters : Moisture control during esterification, stoichiometric excess of HCl for complete salt formation, and pH adjustment (4.6–5.0) during final crystallization .

Q. How can the structural integrity of this compound be validated post-synthesis?

A combination of analytical techniques is required:

- HPLC : Use a C18 column with a mobile phase of methanol:sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) . Retention time should match reference standards.

- Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 530.28 (calculated for C₃₁H₃₆ClNO₂) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align within ±0.5% of theoretical values .

Q. What are the stability considerations for this compound under varying storage conditions?

Stability studies indicate:

- Thermal Stability : Degrades above 80°C (TGA data), forming diphenylamine byproducts via ester cleavage .

- Photostability : Sensitive to UV light; store in amber vials at –20°C to prevent radical-mediated decomposition .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous buffers (pH >7), generating phenylacetic acid and dimethylamino derivatives .

Advanced Research Questions

Q. How can reaction mechanisms for esterification and hydrochlorination be experimentally validated?

- Isotopic Labeling : Use ¹³C-labeled phenylacetic acid to track ester bond formation via NMR .

- Kinetic Studies : Monitor reaction rates under varying temperatures (25–60°C) and acid concentrations to determine activation energy (Arrhenius plot) .

- In Situ IR Spectroscopy : Detect intermediates like acyloxycarbenium ions during hydrochlorination .

Q. What strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy)?

- Receptor Profiling : Use radioligand assays (e.g., ³H-labeled compound) to quantify binding affinity (Ki) for dopamine D3 vs. σ-1 receptors .

- Metabolite Identification : LC-MS/MS of plasma samples from rodent models to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to efficacy .

- Dose-Response Analysis : Compare EC50 values in vitro (cell-based assays) and ED50 in vivo to assess bioavailability limitations .

Q. How can chiral resolution be achieved for stereoisomers of this compound?

- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid. Baseline separation (Rs >1.5) is achievable for (R)- and (S)-enantiomers .

- Crystallization-Induced Diastereomer Resolution : React the racemic mixture with L-tartaric acid to form diastereomeric salts, separable via fractional crystallization .

Methodological Notes

- Contradictions in Toxicity Data : Discrepancies between in vitro cytotoxicity (IC50 = 10 µM) and in vivo LD50 (>500 mg/kg) suggest species-specific metabolic pathways .

- Synthetic Yield Optimization : Microwave-assisted synthesis (100°C, 30 min) improves esterification yield to 92% compared to conventional reflux (78%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.